Vasorelaxation Activity: A Clear Case of Negative Selection vs. Crude Extract
A common misconception is that Sagittasine A, as a component of *E. sagittatum*, is a primary vasorelaxant. However, a direct head-to-head study in the same experimental system proves the opposite. The crude n-BuOH extract of *E. sagittatum* exhibited potent, endothelial nitric oxide-dependent vasorelaxation with an EC50 of 0.16 ± 0.03 mg/mL. In contrast, Sagittasine A, when tested as an isolated pure compound under the same conditions, generated only a mild or moderate relaxation that was not deemed significant [1]. This is a critical finding for researchers aiming to study mechanisms beyond simple vasorelaxation, as it definitively shows Sagittasine A is not the active principle for this commonly cited activity of the extract.
| Evidence Dimension | Vasorelaxation Efficacy |
|---|---|
| Target Compound Data | Mild or moderate relaxation, not deemed significant |
| Comparator Or Baseline | n-BuOH extract of *E. sagittatum*; EC50 = 0.16 ± 0.03 mg/mL |
| Quantified Difference | The extract demonstrates a quantifiable, potent EC50; the pure compound's activity is not significant. |
| Conditions | Endothelium-intact rat aortic rings pre-contracted with phenylephrine (PE) in an organ bath apparatus. |
Why This Matters
This evidence directs the procurement of Sagittasine A away from any cardiovascular or vasorelaxation research, thereby preventing wasted resources on a compound with an incorrect scientific rationale.
- [1] Wang, G. J., Tsai, T. H., & Lin, L. C. (2007). Prenylflavonol, acylated flavonol glycosides and related compounds from Epimedium sagittatum. Phytochemistry, 68(19), 2455-2464. View Source
